molecular formula C9H13BrCl2N2O B13196627 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride

2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride

Cat. No.: B13196627
M. Wt: 316.02 g/mol
InChI Key: NALDJMPAIXEKTF-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride is a chemical compound with the molecular formula C₉H₁₃BrCl₂N₂O and a molecular weight of 316.02 g/mol . This compound is primarily used in research and development within various scientific fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride typically involves the reaction of 5-bromopyridine with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the oxolan ring. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloropyridin-3-yl)oxolan-3-amine dihydrochloride
  • 2-(5-Fluoropyridin-3-yl)oxolan-3-amine dihydrochloride
  • 2-(5-Iodopyridin-3-yl)oxolan-3-amine dihydrochloride

Uniqueness

2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C9H13BrCl2N2O

Molecular Weight

316.02 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C9H11BrN2O.2ClH/c10-7-3-6(4-12-5-7)9-8(11)1-2-13-9;;/h3-5,8-9H,1-2,11H2;2*1H

InChI Key

NALDJMPAIXEKTF-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=CC(=CN=C2)Br.Cl.Cl

Origin of Product

United States

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